molecular formula C19H22N2OS B1143420 10-(beta-Diethylaminopropionyl)phenothiazine CAS No. 13012-66-3

10-(beta-Diethylaminopropionyl)phenothiazine

Cat. No.: B1143420
CAS No.: 13012-66-3
M. Wt: 326.45578
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Description

10-(beta-Diethylaminopropionyl)phenothiazine is a chemical compound with the molecular formula C19H22N2OS. It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(beta-Diethylaminopropionyl)phenothiazine typically involves the reaction of phenothiazine with beta-diethylaminopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

10-(beta-Diethylaminopropionyl)phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-(beta-Diethylaminopropionyl)phenothiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(beta-Diethylaminopropionyl)phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Perphenazine: A phenothiazine derivative with similar therapeutic applications.

    Trifluoperazine: Known for its use in treating schizophrenia.

Uniqueness

10-(beta-Diethylaminopropionyl)phenothiazine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its beta-diethylaminopropionyl group can influence its interaction with molecular targets, potentially leading to different therapeutic effects compared to other phenothiazine derivatives .

Properties

IUPAC Name

3-(diethylamino)-1-phenothiazin-10-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-3-20(4-2)14-13-19(22)21-15-9-5-7-11-17(15)23-18-12-8-6-10-16(18)21/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRMTQPPGJINJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926607
Record name 3-(Diethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3576-47-4, 13012-66-3
Record name Phenothiazine, 10-(beta-diethylaminopropionyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003576474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine, 10-N,N-diethylalanyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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